1-cyclopentyl-1H-pyrrole-2-carbaldehyde
Overview
Description
1-Cyclopentyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H13NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and an aldehyde group at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-1H-pyrrole-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 1-Cyclopentyl-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Cyclopentyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Cyclopentyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions involving pyrrole derivatives.
Medicine: The compound can be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde group or the pyrrole ring. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
1-Methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a methyl group instead of a cyclopentyl group.
1-Phenyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
1-Cyclopentyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group may provide steric hindrance or specific interactions that are not present in similar compounds with different substituents.
Properties
IUPAC Name |
1-cyclopentylpyrrole-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-8-10-6-3-7-11(10)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGODSQVXIILUQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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